Ethanol, 2,2'-((7-nitrobenzofurazan-4-YL)imino)bis-

CAS No.: 58131-51-4

Cat. No.: VC15710819

Molecular Formula: C10H12N4O5

Molecular Weight: 268.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58131-51-4 |

|---|---|

| Molecular Formula | C10H12N4O5 |

| Molecular Weight | 268.23 g/mol |

| IUPAC Name | 2-[2-hydroxyethyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethanol |

| Standard InChI | InChI=1S/C10H12N4O5/c15-5-3-13(4-6-16)7-1-2-8(14(17)18)10-9(7)11-19-12-10/h1-2,15-16H,3-6H2 |

| Standard InChI Key | UBKDUUMSZMURTP-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])N(CCO)CCO |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

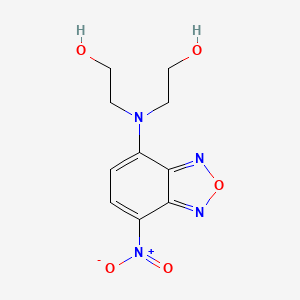

The compound features a benzofurazan system (a fused benzene ring with oxadiazole and nitro groups) at the 4-position, connected to two ethanol moieties via an imine bond. The IUPAC name, 2-[2-hydroxyethyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethanol, reflects this arrangement. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂N₄O₅ | |

| Molecular Weight | 268.23 g/mol | |

| Canonical SMILES | C1=C(C2=NON=C2C(=C1)N+[O-])N(CCO)CCO | |

| InChI Key | UBKDUUMSZMURTP-UHFFFAOYSA-N |

The nitrobenzofurazan core contributes to its planar aromatic system, while the ethanol-imine side chains introduce hydrogen-bonding capabilities .

Spectroscopic Signatures

Though experimental UV-Vis data for this specific compound are unavailable, analogous nitrobenzofurazan derivatives exhibit strong absorption bands between 336–460 nm. For example:

-

4-Chloro-7-nitrobenzofurazan absorbs at 336 nm (ε = 8,130 M⁻¹cm⁻¹)

-

Benzylamino-NBD derivatives show redshifted absorption at 460.5 nm (ε = 19,700 M⁻¹cm⁻¹)

Density functional theory (DFT) simulations on related nitrobenzofurazan-sulfide systems predict HOMO-LUMO gaps of 3.2–3.5 eV, correlating with observed fluorescence in green wavelengths . These properties suggest potential for optical applications if synthesized in sufficient purity.

Synthetic Challenges and Proposed Pathways

Current Knowledge Gaps

No peer-reviewed synthesis protocols for Ethanol, 2,2'-((7-nitrobenzofurazan-4-YL)imino)bis- exist in accessible literature as of August 2024. This contrasts with simpler nitrobenzofurazan derivatives, which are typically prepared via:

-

Nitration of benzofurazan precursors

-

Nucleophilic substitution at the 4-position

Hypothetical Synthesis Route

A plausible three-step pathway could involve:

-

Nitrobenzofurazan Core Synthesis

Starting from benzofuran derivatives, introduce oxadiazole rings via cyclization with hydroxylamine, followed by nitration at the 7-position . -

Imine Bridge Formation

React 4-amino-7-nitrobenzofurazan with glyoxal to create a bis-imine intermediate. -

Ethanol Functionalization

Perform nucleophilic addition of ethanolamine to the imine groups under anhydrous conditions.

Reaction yields would likely depend on strict control of stoichiometry and temperature, given the sensitivity of nitroaromatic systems to decomposition .

Toxicological Profile

Mutagenicity Data

The RTECS database classifies this compound as a mutagen based on mouse leukocyte assays :

| Parameter | Value |

|---|---|

| Test System | Mouse leukocytes |

| Endpoint | DNA inhibition |

| Effective Concentration | 40 µmol/L |

| Reference | Cancer Res. 35:3735 (1975) |

This places it in Hazard Category 2 under GHS classification, warranting handling precautions comparable to other aromatic amines. No in vivo toxicity studies or EC₅₀ values are currently available.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume